molecular formula C26H23NO4 B8145965 1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI)

1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI)

Cat. No.: B8145965
M. Wt: 413.5 g/mol
InChI Key: XZINBBVSLWSWBO-HOYKHHGWSA-N
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Description

1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI) is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a fluorenylmethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI) involves several steps. The primary synthetic route includes the reaction of 1,2-pyrrolidinedicarboxylic acid with a phenyl group and a fluorenylmethyl ester group under specific reaction conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI) undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI) is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI) can be compared with other similar compounds such as:

    1,2-Pyrrolidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester: This compound lacks the phenyl group, which may affect its chemical properties and applications.

    1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester: . The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI) lies in its specific structural configuration and the presence of both phenyl and fluorenylmethyl ester groups, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINBBVSLWSWBO-HOYKHHGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]([C@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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